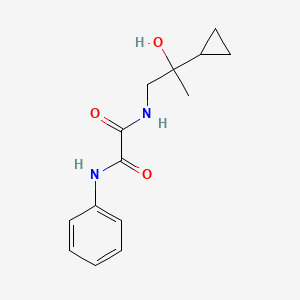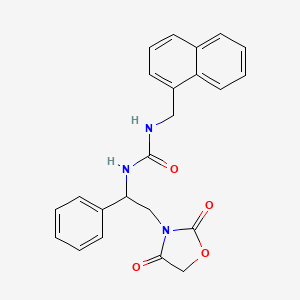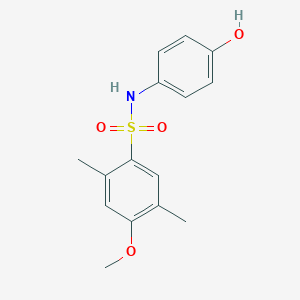
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-phenyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-phenyloxalamide, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I transcription. It has been shown to have potential therapeutic effects in cancer treatment, particularly in hematological malignancies.
Scientific Research Applications
Synthesis and Chemical Properties
- A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, which is applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides (Mamedov et al., 2016).
Biological Activity and Potential Applications
- Derivatives of N-(2-hydroxyethyl)cytisine, including N-(2-hydroxypropyl)- and N-(2-hydroxy-2-phenylethyl)cytisine, have been synthesized and investigated for antiarrhythmic and analgesic activities (Shishkin et al., 2007).
- A study on cyclopropylamines, which are structurally related, explored the oxidative N-dealkylation by horseradish peroxidase, revealing insights into the fate of the cyclopropyl group and potential applications in biochemical studies (Shaffer et al., 2001).
- Synthesis of cyclopropene analogues of ceramide, another structurally similar compound, showed effects on dihydroceramide desaturase, indicating potential therapeutic applications (Triola et al., 2003).
Pharmacology and Drug Development
- The pharmacological properties of a compound structurally related to N1-(2-cyclopropyl-2-hydroxypropyl)-N2-phenyloxalamide, specifically targeting androgen receptors, were characterized in male rats, suggesting potential applications in hormonal male contraception (Jones et al., 2009).
properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-14(19,10-7-8-10)9-15-12(17)13(18)16-11-5-3-2-4-6-11/h2-6,10,19H,7-9H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGYYSSUSBWYLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC=C1)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-phenyloxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(2-chlorophenyl)acrylonitrile](/img/structure/B2451197.png)

![1-{5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]-2-pyridinyl}-1-ethanone](/img/structure/B2451200.png)
![N-[[4-Methoxy-2-(trifluoromethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2451201.png)
![N-(2-Chlorophenyl)-4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxamide](/img/structure/B2451203.png)
![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]quinoxaline-6-carboxamide](/img/structure/B2451206.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2451211.png)
![4-{4-[(6-Chloro-3-pyridinyl)methoxy]phenyl}-3-buten-2-one](/img/structure/B2451212.png)
![4-chloro-1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2451213.png)
![3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2451215.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(tetrahydropyran-4-yl)amino]-2-(1-piperidylmethyl)benzofuran-4-carboxamide](/img/structure/B2451217.png)

![N-[(4-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenyl)methyl]prop-2-enamide](/img/structure/B2451220.png)